N-[(2-methyl-1,3-thiazol-4-yl)methyl]butanamide
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Overview
Description
N-[(2-methyl-1,3-thiazol-4-yl)methyl]butanamide is a compound that belongs to the thiazole family, which is a group of heterocyclic compounds containing both sulfur and nitrogen atoms. Thiazoles are known for their diverse biological activities and are found in various natural products and synthetic drugs
Preparation Methods
The synthesis of N-[(2-methyl-1,3-thiazol-4-yl)methyl]butanamide typically involves the reaction of 2-methyl-1,3-thiazole-4-carboxaldehyde with butanamide in the presence of a suitable catalyst. . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-[(2-methyl-1,3-thiazol-4-yl)methyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.
Scientific Research Applications
N-[(2-methyl-1,3-thiazol-4-yl)methyl]butanamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[(2-methyl-1,3-thiazol-4-yl)methyl]butanamide involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in various biochemical reactions, potentially inhibiting or activating enzymes and receptors . For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . Additionally, its interaction with cellular receptors can modulate inflammatory responses and other physiological processes .
Comparison with Similar Compounds
N-[(2-methyl-1,3-thiazol-4-yl)methyl]butanamide can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug used to treat bacterial infections.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
What sets this compound apart is its unique combination of the thiazole ring with the butanamide moiety, which may confer distinct biological activities and chemical properties .
Properties
Molecular Formula |
C9H14N2OS |
---|---|
Molecular Weight |
198.29 g/mol |
IUPAC Name |
N-[(2-methyl-1,3-thiazol-4-yl)methyl]butanamide |
InChI |
InChI=1S/C9H14N2OS/c1-3-4-9(12)10-5-8-6-13-7(2)11-8/h6H,3-5H2,1-2H3,(H,10,12) |
InChI Key |
ILQGXBJXMIJLHR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NCC1=CSC(=N1)C |
Origin of Product |
United States |
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